molecular formula C17H23N5O2 B7193005 N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1-propan-2-ylpyrazole-3-carboxamide

N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1-propan-2-ylpyrazole-3-carboxamide

Cat. No.: B7193005
M. Wt: 329.4 g/mol
InChI Key: JFBBVDLCHSOJOQ-UHFFFAOYSA-N
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Description

N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1-propan-2-ylpyrazole-3-carboxamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a morpholine ring

Properties

IUPAC Name

N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-13(2)22-7-6-15(19-22)17(23)20(3)14-4-5-16(18-12-14)21-8-10-24-11-9-21/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBBVDLCHSOJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)C(=O)N(C)C2=CN=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1-propan-2-ylpyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the pyridine and morpholine rings. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1-propan-2-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1-propan-2-ylpyrazole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(6-morpholin-4-ylpyridin-3-yl)-1-propan-2-ylpyrazole-3-carboxamide: shares structural similarities with other pyrazole and pyridine derivatives.

    This compound: is compared with compounds like pyridine derivatives and morpholine-containing molecules.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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